1,8-Dibromophthalazine 1,8-Dibromophthalazine
Brand Name: Vulcanchem
CAS No.:
VCID: VC18796248
InChI: InChI=1S/C8H4Br2N2/c9-6-3-1-2-5-4-11-12-8(10)7(5)6/h1-4H
SMILES:
Molecular Formula: C8H4Br2N2
Molecular Weight: 287.94 g/mol

1,8-Dibromophthalazine

CAS No.:

Cat. No.: VC18796248

Molecular Formula: C8H4Br2N2

Molecular Weight: 287.94 g/mol

* For research use only. Not for human or veterinary use.

1,8-Dibromophthalazine -

Specification

Molecular Formula C8H4Br2N2
Molecular Weight 287.94 g/mol
IUPAC Name 1,8-dibromophthalazine
Standard InChI InChI=1S/C8H4Br2N2/c9-6-3-1-2-5-4-11-12-8(10)7(5)6/h1-4H
Standard InChI Key FFYLWYRLDQVSSF-UHFFFAOYSA-N
Canonical SMILES C1=CC2=CN=NC(=C2C(=C1)Br)Br

Introduction

Chemical Structure and Molecular Characteristics

Phthalazine consists of a benzene ring fused to a pyridazine ring, with nitrogen atoms at positions 1 and 2. In 1,8-dibromophthalazine, bromine substituents occupy the peri positions (1 and 8), creating steric and electronic effects that influence reactivity. The molecular formula C₈H₄Br₂N₂ corresponds to a molecular weight of 287.94 g/mol.

Table 1: Key Molecular Properties of 1,8-Dibromophthalazine

PropertyValue
Molecular FormulaC₈H₄Br₂N₂
Molecular Weight287.94 g/mol
Halogen SubstituentsBromine at C1 and C8
Hybridizationsp² Hybridized Ring

The symmetrical placement of bromine atoms enhances the compound’s suitability for cross-coupling reactions, such as Suzuki-Miyaura couplings, which are pivotal in constructing biaryl structures .

Synthesis Methodologies

The synthesis of 1,8-dibromophthalazine typically begins with phthalic anhydride, a cost-effective precursor. A common route involves:

Step 1: Formation of Phthalazine Core

Phthalic anhydride reacts with hydrazine hydrate in acetic acid to yield phthalhydrazide, which undergoes cyclization under acidic conditions to form phthalazine-1,4-dione .

Step 2: Halogenation

Bromination is achieved using phosphorus oxychloride (POCl₃) or N-bromosuccinimide (NBS). For example, treatment of 1,4-dichlorophthalazine with HBr or brominating agents introduces bromine atoms at the 1 and 8 positions .

Table 2: Representative Synthesis Pathway

StepReactionReagents/ConditionsIntermediate
1CyclizationHydrazine hydrate, AcOHPhthalazine-1,4-dione
2HalogenationPOCl₃, HBr, 100–120°C1,8-Dibromophthalazine

This method ensures regioselectivity, though yields depend on reaction time and temperature .

Physicochemical Properties

While direct data on 1,8-dibromophthalazine’s properties are sparse, inferences from analogous compounds suggest:

  • Melting Point: Estimated >150°C due to bromine’s electron-withdrawing effects and crystal packing.

  • Solubility: Low polarity renders it soluble in dichloromethane or tetrahydrofuran but insoluble in water.

  • Stability: Susceptible to photodegradation; storage under inert conditions is recommended .

Chemical Reactivity and Functionalization

The bromine atoms in 1,8-dibromophthalazine serve as reactive sites for nucleophilic aromatic substitution (NAS) and metal-catalyzed couplings. For instance:

  • Suzuki Coupling: Palladium catalysts enable aryl boronic acids to replace bromine, forming biaryl structures critical in drug discovery .

  • Buchwald-Hartwig Amination: Introduces amine groups, enhancing solubility for pharmaceutical applications.

Table 3: Representative Reactions of 1,8-Dibromophthalazine

Reaction TypeReagentsProductApplication
Suzuki CouplingPd(PPh₃)₄, Aryl-B(OH)₂Biaryl DerivativesOLED Materials
Nucleophilic SubstitutionNaN₃, CuIAzido-PhthalazinesClick Chemistry

These transformations underscore its utility in synthesizing heterocyclic scaffolds with tailored properties .

Applications in Pharmaceutical and Materials Science

Pharmaceutical Intermediates

1,8-Dibromophthalazine derivatives exhibit bioactivity in preliminary studies. For example, phthalazine-based compounds demonstrate antiproliferative effects against cancer cell lines, with IC₅₀ values <10 μM in some cases . Bromine’s electronegativity enhances binding to biological targets, such as kinase enzymes.

Optoelectronic Materials

In organic light-emitting diodes (OLEDs), brominated phthalazines act as electron-transport layers. Their rigid structure improves charge mobility, with external quantum efficiencies (EQE) exceeding 15% in prototype devices.

Research Gaps and Future Directions

Current studies focus on optimizing synthesis yields and exploring novel applications. Key areas for investigation include:

  • Green Synthesis: Developing solvent-free or catalytic methods to reduce waste.

  • Biological Screening: Evaluating 1,8-dibromophthalazine’s antimicrobial or antiviral potential.

  • Polymer Chemistry: Incorporating phthalazine units into conjugated polymers for flexible electronics.

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